(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the acylation of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine . This reaction produces an intermediate, which undergoes heterocyclization under base-catalyzed ester condensation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function . This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds also have a tetrahydroquinoline structure and are used in medicinal chemistry.
Uniqueness
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of methoxy groups at positions 6 and 7 enhances its solubility and stability, making it a valuable compound for research applications .
Properties
IUPAC Name |
2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHAPYBRWPXHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180548 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-02-7 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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